4-[(E)-{2-[(2,6-dibromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate
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Overview
Description
4-[(E)-{[2-(2,6-Dibromo-4-methylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 4-nitrobenzoate is a complex organic compound that features a variety of functional groups, including bromine, methoxy, nitro, and acetamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2,6-Dibromo-4-methylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 4-nitrobenzoate typically involves multiple steps:
Formation of the acetamido intermediate: This step involves the reaction of 2,6-dibromo-4-methylphenol with acetic anhydride to form 2-(2,6-dibromo-4-methylphenoxy)acetic acid.
Amidation: The acetic acid derivative is then reacted with an amine to form the acetamido compound.
Imination: The acetamido compound undergoes imination with formaldehyde to form the imino intermediate.
Coupling with 2-methoxyphenyl 4-nitrobenzoate: Finally, the imino intermediate is coupled with 2-methoxyphenyl 4-nitrobenzoate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetamido groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product would be the corresponding amine.
Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Medicinal Chemistry:
Medicine
Pharmacology: Investigated for potential therapeutic effects, including antimicrobial and anticancer activities.
Industry
Materials Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(2,6-Dibromo-4-methylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 4-nitrobenzoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[2-(2,6-Dibromo-4-methylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl benzoate
- 4-[(E)-{[2-(2,6-Dibromo-4-methylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 4-chlorobenzoate
Uniqueness
The uniqueness of 4-[(E)-{[2-(2,6-Dibromo-4-methylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 4-nitrobenzoate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromine and nitro groups, along with the methoxy and acetamido functionalities, allows for a wide range of chemical transformations and interactions.
Properties
Molecular Formula |
C24H19Br2N3O7 |
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Molecular Weight |
621.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,6-dibromo-4-methylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C24H19Br2N3O7/c1-14-9-18(25)23(19(26)10-14)35-13-22(30)28-27-12-15-3-8-20(21(11-15)34-2)36-24(31)16-4-6-17(7-5-16)29(32)33/h3-12H,13H2,1-2H3,(H,28,30)/b27-12+ |
InChI Key |
GCVWUYKUSLUJEZ-KKMKTNMSSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)Br |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)Br |
Origin of Product |
United States |
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